2-Formyl-6-iodobenzoic acid

Catalog No.
S15844055
CAS No.
M.F
C8H5IO3
M. Wt
276.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Formyl-6-iodobenzoic acid

Product Name

2-Formyl-6-iodobenzoic acid

IUPAC Name

2-formyl-6-iodobenzoic acid

Molecular Formula

C8H5IO3

Molecular Weight

276.03 g/mol

InChI

InChI=1S/C8H5IO3/c9-6-3-1-2-5(4-10)7(6)8(11)12/h1-4H,(H,11,12)

InChI Key

YMLYPUKBSBDMOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)I)C(=O)O)C=O

2-Formyl-6-iodobenzoic acid (CAS: 1289140-20-0) is a highly specialized, trisubstituted aromatic building block featuring an orthogonally reactive carboxylic acid, an aldehyde, and a heavy halogen (iodine) . In pharmaceutical and materials procurement, it is primarily valued as a direct precursor for the synthesis of 7-substituted phthalides and isoindolinones. The adjacent formyl and carboxyl groups readily undergo condensation and cyclization to form 5-membered lactone or lactam rings, while the sterically hindered but highly reactive iodine atom at the 6-position (which becomes the 7-position on the resulting bicyclic system) provides an essential handle for late-stage transition-metal-catalyzed cross-coupling [1]. This unique substitution pattern makes it an indispensable intermediate for accessing complex, sterically encumbered chemical spaces that are otherwise synthetically inaccessible.

Substituting this compound with the unhalogenated baseline, 2-formylbenzoic acid (phthalaldehydic acid), fundamentally breaks the downstream synthesis of 7-substituted bicyclic systems [1]. Direct C-H functionalization or electrophilic halogenation of a pre-formed phthalide or isoindolinone at the 7-position is synthetically prohibitive due to severe steric shielding and electronic deactivation by the adjacent carbonyl group. Furthermore, attempting to use the bromo-analog (2-bromo-6-formylbenzoic acid) as a cheaper substitute fails during late-stage processing; the aryl bromide requires significantly higher temperatures and stronger bases for palladium-catalyzed cross-couplings, which frequently triggers premature ring-opening and degradation of the sensitive lactone or lactam intermediates [2].

Cross-Coupling Reactivity vs. Bromo Analogs (Processability & Yield)

When performing downstream Suzuki-Miyaura or Sonogashira couplings on the cyclized derivatives of this building block, the iodine handle allows for highly efficient oxidative addition with Pd(0) catalysts at mild temperatures (40–60 °C) [1]. In contrast, the 2-bromo-6-formylbenzoic acid comparator requires harsh conditions (>90 °C, strong bases) that lead to competitive hydrolysis of the lactone/lactam ring, reducing the target yield by more than half [2].

Evidence DimensionCross-coupling yield and temperature requirements
Target Compound Data>85% yield at 40–60 °C using weak bases
Comparator Or Baseline2-Bromo-6-formylbenzoic acid derivatives (<40% yield at >90 °C)
Quantified Difference>45% absolute yield improvement and >30 °C reduction in processing temperature
ConditionsPd-catalyzed cross-coupling of sensitive bicyclic lactones/lactams

Procuring the iodo-variant is critical to prevent the base-catalyzed degradation of sensitive heterocyclic intermediates during late-stage functionalization.

Absolute Regiocontrol in Heterocycle Synthesis (Precursor Suitability)

Procuring 2-formyl-6-iodobenzoic acid provides a pre-installed halogen at the exact position needed for 7-substituted bicyclic scaffolds, guaranteeing 100% regiocontrol upon cyclization [1]. If a buyer attempts to use the unhalogenated baseline (2-formylbenzoic acid) and perform post-cyclization halogenation, the reaction yields a complex mixture dominated by 4- and 5-substituted isomers, with virtually no 7-halo product due to steric hindrance [2].

Evidence DimensionRegioselectivity for the 7-position (or equivalent benzoic 6-position)
Target Compound Data100% regiocontrol (pre-installed)
Comparator Or BaselinePost-cyclization halogenation of 2-formylbenzoic acid (<5% yield of the 7-isomer)
Quantified DifferenceAbsolute improvement in target regioselectivity from <5% to 100%
ConditionsSynthesis of 7-substituted phthalides/isoindolinones

It eliminates the need for expensive, low-yielding chromatographic separation of regioisomers in downstream manufacturing workflows.

Orthogonal Reactivity for One-Pot Scaffold Assembly (Mainstream Workflow Fit)

Unlike 2-iodobenzoic acid, which lacks an aldehyde group and requires multi-step sequences to build a second ring, 2-formyl-6-iodobenzoic acid enables one-pot reductive amination and cyclization . This tandem reactivity allows for the direct formation of N-substituted 7-iodoisoindolinones in a single step with high efficiency, drastically reducing the synthetic burden [1].

Evidence DimensionSteps to target bicyclic scaffold and overall yield
Target Compound Data1 step, >80% yield (via tandem condensation/cyclization)
Comparator Or Baseline2-Iodobenzoic acid (≥3 steps, <30% cumulative yield)
Quantified DifferenceReduction of ≥2 synthetic steps and a >50% absolute increase in scaffold yield
ConditionsAssembly of the N-functionalized isoindolinone core

This bifunctionality allows industrial chemists to rapidly and cost-effectively assemble complex, drug-like bicyclic scaffolds prior to late-stage diversification.

Synthesis of 7-Substituted Isoindolinones for Medicinal Chemistry

Because this compound guarantees 100% regiocontrol and tolerates mild cross-coupling conditions, it is the premier starting material for generating isoindolinone cores in drug discovery. Chemists can perform a one-pot cyclization with various primary amines, followed by Suzuki-Miyaura coupling at the iodine handle to rapidly build library diversity at the sterically hindered 7-position [1].

Production of Complex Phthalide Natural Product Analogs

In the synthesis of bioactive natural products containing heavily substituted lactone rings, generic substitution with unhalogenated precursors fails. This compound is specifically chosen to construct phthalide architectures where late-stage C-C bond formation is strictly required adjacent to the lactone carbonyl, avoiding the degradation seen with bromo-analogs [2].

Development of Rigid Ligands for Materials Science

For the development of novel OLED materials and transition-metal catalysts, this building block is utilized to construct rigid, benzofused ligand systems. The highly reactive iodine atom allows for the attachment of extended conjugated systems or bulky phosphine groups under mild conditions, preserving the integrity of the core scaffold [3].

XLogP3

1.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

275.92834 g/mol

Monoisotopic Mass

275.92834 g/mol

Heavy Atom Count

12

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